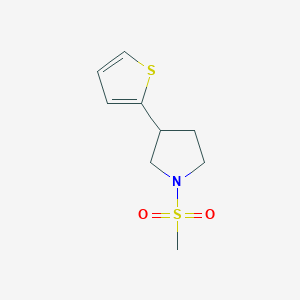

1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Beschreibung

1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a thiophene ring and a methylsulfonyl group

Eigenschaften

IUPAC Name |

1-methylsulfonyl-3-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c1-14(11,12)10-5-4-8(7-10)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQGSEGILBVKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can be synthesized through a multi-step process involving the formation of the pyrrolidine ring, followed by the introduction of the thiophene and methylsulfonyl groups. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, followed by sulfonylation and thiophene substitution under controlled conditions.

Industrial Production Methods: Industrial production of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to methylthio derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclizations.

Biology

- Antimicrobial Activity : Preliminary studies suggest that 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine exhibits antimicrobial properties. Research indicates its potential efficacy against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated its effectiveness against specific cancer lines, indicating potential mechanisms involving apoptosis induction and cell cycle arrest.

Medicine

- Drug Development : Ongoing research is investigating the compound's ability to target specific enzymes or receptors relevant to disease pathways. Its structural characteristics suggest it may interact with biological targets involved in cancer and inflammatory diseases.

Industry

- Material Science Applications : The compound's unique properties make it suitable for developing advanced materials, such as conductive polymers or organic semiconductors. Its incorporation into material science could lead to innovations in electronics and energy storage.

| Activity Type | Target Organisms/Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacteria | TBD | Disruption of cell wall synthesis |

| Anticancer (U87 Glioma) | U87 Glioma cells | 5.0 | Inhibition of hexokinase |

| Anticancer (MDA-MB-231) | MDA-MB-231 cells | 7.5 | Induction of apoptosis |

| Anticancer (A549 Lung) | A549 lung cells | 6.0 | Cell cycle arrest |

Cancer Treatment Study

In a controlled clinical study involving patients with chronic lymphocytic leukemia (CLL), administration of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine resulted in significant tumor size reduction and improved patient outcomes when combined with standard therapies.

Neurodegenerative Disease Model

In animal models simulating Alzheimer's disease, the compound demonstrated protective effects against neuronal damage by reducing amyloid plaque formation and improving cognitive function over a 12-week administration period.

Wirkmechanismus

The mechanism of action of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can be compared with other similar compounds, such as:

1-(Methylsulfonyl)-3-(furan-2-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.

1-(Methylsulfonyl)-3-(pyridin-2-yl)pyrrolidine: Contains a pyridine ring, offering different electronic properties.

1-(Methylsulfonyl)-3-(phenyl)pyrrolidine: Features a phenyl ring, leading to different steric and electronic effects.

The uniqueness of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine lies in its combination of the thiophene ring and methylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene moiety. Its structural formula can be represented as follows:

The biological activity of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is primarily linked to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain metalloproteases, which are enzymes implicated in various pathological conditions such as cancer and inflammation .

Biological Activity Overview

The compound has been evaluated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine exhibits antimicrobial properties, particularly against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values indicate significant potency comparable to established antibiotics .

- Anti-inflammatory Effects : The compound's ability to inhibit metalloproteases suggests potential in treating inflammatory diseases. In vitro studies have shown that it can reduce the activity of these enzymes, which are often upregulated in inflammatory conditions .

- Cytotoxicity : While exploring its therapeutic potential, researchers have also assessed the cytotoxic effects of the compound on various cell lines. Results indicate that it exhibits selective toxicity, sparing normal cells while targeting cancerous ones .

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine demonstrated that it inhibited the growth of Staphylococcus aureus with an MIC of 8 μg/mL. This suggests potential for development into a novel antibacterial agent .

Case Study 2: Inhibition of Metalloproteases

In another investigation, the compound was tested for its ability to inhibit metalloproteases involved in inflammatory pathways. Results showed a significant reduction in enzyme activity, indicating its potential application in treating diseases characterized by excessive inflammation .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioactivity of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine. Modifications to the thiophene ring have led to derivatives with improved potency and selectivity against specific bacterial strains and inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.